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molecular formula C9H10BrNO2 B8713208 N-(4-bromo-3-methoxyphenyl)acetamide

N-(4-bromo-3-methoxyphenyl)acetamide

Cat. No. B8713208
M. Wt: 244.08 g/mol
InChI Key: FOVVWLNYGMVMIW-UHFFFAOYSA-N
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Patent
US07879806B2

Procedure details

Acetic anhydride (13 mL) is added to an ice-cold solution of 4-bromo-3-methoxy-phenylamine (25.0 g) in acetic acid (100 mL). The mixture is stirred for 1 h and then diluted with ice-cold water (500 mL). The precipitate is separated by filtration, washed with water and dried at 60° C. to give the product.
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=1[O:16][CH3:17]>C(O)(=O)C>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:1](=[O:3])[CH3:2])=[CH:11][C:10]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C.
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)NC(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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